molecular formula C9H8N2O3S B2686817 methyl 3-hydroxy-5-(1H-pyrazol-1-yl)thiophene-2-carboxylate CAS No. 113387-75-0

methyl 3-hydroxy-5-(1H-pyrazol-1-yl)thiophene-2-carboxylate

Cat. No.: B2686817
CAS No.: 113387-75-0
M. Wt: 224.23
InChI Key: UQUBVSSBJVKZNS-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-5-(1H-pyrazol-1-yl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene backbone substituted with a hydroxyl group at position 3, a pyrazole ring at position 5, and a methyl ester at position 2. This structure combines electron-rich (hydroxyl, pyrazole) and electron-withdrawing (ester) groups, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 3-hydroxy-5-pyrazol-1-ylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c1-14-9(13)8-6(12)5-7(15-8)11-4-2-3-10-11/h2-5,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUBVSSBJVKZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)N2C=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-hydroxy-5-(1H-pyrazol-1-yl)thiophene-2-carboxylate typically involves the reaction of 3-hydroxythiophene-2-carboxylic acid with 1H-pyrazole in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-5-(1H-pyrazol-1-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The pyrazole moiety can participate in electrophilic substitution reactions, where the hydrogen atoms on the pyrazole ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like halogens or nitro groups under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of methyl 3-oxo-5-(1H-pyrazol-1-yl)thiophene-2-carboxylate.

    Reduction: Formation of methyl 3-hydroxy-5-(1H-pyrazol-1-yl)thiophene-2-methanol.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Pharmaceutical Development

Methyl 3-hydroxy-5-(1H-pyrazol-1-yl)thiophene-2-carboxylate has been studied for its potential therapeutic effects. Research indicates that derivatives of this compound exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that thiophene derivatives possess antibacterial properties. For instance, a study demonstrated that certain synthesized thiophene compounds exhibited activity against various bacterial strains, suggesting potential applications in antibiotic development .
  • Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties. A case study highlighted the synthesis of pyrazole-based compounds that showed promising results in reducing inflammation markers in vitro .

Agricultural Applications

The stability and efficacy of this compound make it a candidate for agricultural use, particularly as a pesticide or herbicide. Research has indicated that thiophene derivatives can enhance plant growth and resistance to pests. For example:

  • Pesticidal Activity : A study reported the synthesis of thiophene-based compounds that demonstrated effective insecticidal properties against common agricultural pests . This suggests potential for developing new eco-friendly pesticides.

Material Science

The unique properties of this compound also lend themselves to applications in material science:

  • Conductive Polymers : Thiophene derivatives are often used in the development of conductive polymers. Research has shown that incorporating these compounds into polymer matrices can enhance electrical conductivity and thermal stability, making them suitable for electronic applications .

Case Studies

StudyApplicationFindings
Adnan CETIN et al., 2019Antibacterial ActivityDemonstrated significant antibacterial effects against multiple strains .
Research on Pyrazole DerivativesAnti-inflammatoryCompounds showed reduced inflammation markers in vitro .
Pesticidal Activity StudyAgricultural UseSynthesis of effective insecticides from thiophene derivatives .
Conductive Polymer ResearchMaterial ScienceEnhanced electrical conductivity when incorporated into polymer matrices .

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-5-(1H-pyrazol-1-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The pyrazole moiety can bind to enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural and functional differences between methyl 3-hydroxy-5-(1H-pyrazol-1-yl)thiophene-2-carboxylate and related compounds:

Compound Name Substituents (Thiophene Positions) Key Functional Groups Notable Properties/Applications Reference
This compound 3-OH, 5-pyrazole, 2-COOCH3 Hydroxyl, ester, pyrazole Potential coordination chemistry, drug design
Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate (Compound 6, ) 3-NH2, 5-(3-methoxyphenyl), 2-COOCH3 Amino, methoxy, ester Intermediate for thieno[3,2-d]pyrimidinones
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate (1a, ) 5-OH, 3-CH3, fused benzo ring with diketone Hydroxyl, diketone, ester Photochemical or redox-active materials
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate () 4-pyrazolopyrimidine, 2-COOCH3, chromenone Ester, fluorophenyl, chromenone Anticancer or kinase inhibitor candidate
Key Observations:
  • Hydrogen Bonding: The hydroxyl group in the target compound enhances hydrogen bonding compared to methoxy or amino substituents in analogues like Compound 6 . This may improve crystallinity or solubility in polar solvents.
  • Pyrazole vs. Pyrazolopyrimidine: The pyrazole in the target compound is simpler than the pyrazolopyrimidine in , which is fused with a chromenone system. The latter likely exhibits higher biological activity due to increased π-stacking and target affinity .
  • Ester Group Stability : All compounds feature ester groups, but their stability varies with substitution. For example, the benzo[b]thiophene derivative in includes a diketone system, which may increase susceptibility to hydrolysis .

Physicochemical and Functional Properties

  • Solubility : The hydroxyl and ester groups in the target compound likely confer moderate solubility in polar aprotic solvents (e.g., DMSO), whereas methoxy-substituted analogues () may exhibit lower polarity .
  • Thermal Stability : Melting points for similar compounds range widely (e.g., 153–156°C in ; 227–230°C in ), suggesting that the target compound’s stability depends on crystallinity influenced by hydrogen bonding .
  • Biological Relevance : Pyrazole-containing thiophenes (e.g., ) are often explored as kinase inhibitors or antimicrobial agents. The target compound’s hydroxyl group could modulate bioavailability or metabolic stability .

Biological Activity

Methyl 3-hydroxy-5-(1H-pyrazol-1-yl)thiophene-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and comparative data.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a pyrazole moiety, which contributes to its unique chemical reactivity and biological properties. The structural formula can be represented as follows:

C9H8N2O3S\text{C}_9\text{H}_8\text{N}_2\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The pyrazole moiety can bind to specific enzymes or receptors, modulating their activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The exact mechanisms are context-dependent and vary based on the biological application.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various pyrazole derivatives against common bacterial strains, it was found that this compound demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 250 μg/mL .

Comparative Antimicrobial Activity

CompoundMIC (μg/mL)Target Organisms
This compound250S. aureus, E. coli
Pyrazole derivative A125S. aureus
Pyrazole derivative B200E. coli

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies utilizing in vitro assays against various cancer cell lines (e.g., HCT116, PC3, HepG2) have shown promising cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation .

Case Study: Cytotoxicity Evaluation

In a recent study focusing on the cytotoxic effects of this compound on cancer cell lines, the following results were observed:

Cell LineIC50 (μM)
HCT11612
PC315
HepG210

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance, variations in the substituents on the pyrazole or thiophene rings can significantly alter its potency and selectivity against different biological targets. Research into similar compounds has shown that small changes in functional groups can lead to substantial differences in biological activity .

Q & A

Q. What are the established synthetic routes for methyl 3-hydroxy-5-(1H-pyrazol-1-yl)thiophene-2-carboxylate, and how can reaction conditions be optimized?

The compound can be synthesized via multicomponent reactions involving thiophene precursors and pyrazole derivatives. A common approach involves the Gewald reaction for thiophene ring formation, followed by functionalization with pyrazole moieties. For optimization, employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and analyze yields via HPLC or LC-MS. Statistical models like response surface methodology help identify optimal conditions .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to verify thiophene ring protons (δ 6.5–7.5 ppm) and pyrazole N-H signals (δ 8–10 ppm). Correlate coupling constants with expected dihedral angles.
  • IR : Confirm ester carbonyl (C=O) stretching at ~1700–1750 cm1^{-1} and hydroxyl (O-H) bands near 3200–3500 cm1^{-1}.
  • MS : Use high-resolution mass spectrometry (HRMS) to validate the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .

Q. What safety precautions are critical during the synthesis and handling of this compound?

Refer to GHS hazard classifications for similar pyrazole-thiophene derivatives, which may include acute toxicity (H302) and skin irritation (H315). Use fume hoods, nitrile gloves, and eye protection. In case of exposure, follow first-aid protocols: rinse skin/eyes with water and seek medical consultation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural elucidation of this compound?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). For monoclinic systems (space group P21/cP2_1/c), refine data using software like SHELX and validate against calculated powder patterns. Compare with analogous structures (e.g., thiophene-pyrazole hybrids) to identify conformational deviations .

Q. What strategies are effective in addressing contradictory bioactivity data across different assay platforms?

  • Standardize assays : Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds.
  • Dose-response curves : Perform triplicate experiments with IC50_{50} calculations to assess reproducibility.
  • Meta-analysis : Cross-reference results with published data on structurally related compounds (e.g., methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate) to identify trends in substituent effects .

Q. How can flow chemistry improve the scalability and reproducibility of synthesizing this compound?

Continuous-flow systems enhance heat/mass transfer and reduce side reactions. Design a microreactor setup with:

  • Precise temperature control (e.g., 60–80°C for esterification).
  • Immobilized catalysts (e.g., immobilized lipases for hydrolysis steps).
  • In-line FTIR or UV monitoring for real-time yield assessment. Compare batch vs. flow yields to quantify efficiency gains .

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic cycles?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to model transition states for ester hydrolysis or pyrazole ring substitution.
  • Molecular docking : Screen for potential biological targets (e.g., kinase enzymes) using AutoDock Vina and validate with experimental IC50_{50} values .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between theoretical and experimental 1H^1H NMR chemical shifts?

  • Solvent effects : Simulate shifts using COSMO-RS models to account for solvent polarity (e.g., DMSO vs. CDCl3_3).
  • Tautomeric equilibria : Investigate pH-dependent shifts for hydroxyl and pyrazole protons. Use 15N^{15}N-NMR to probe tautomer populations .

Q. What analytical approaches validate purity when HPLC and NMR data conflict?

  • Orthogonal methods : Combine HPLC (reverse-phase C18 column), GC-MS (for volatile impurities), and elemental analysis.
  • Diffusion-ordered spectroscopy (DOSY) : Detect low-level impurities via diffusion coefficient differences in 1H^1H NMR .

Methodological Resources

  • Spectral databases : PubChem (experimental NMR/IR data) .
  • Crystallography tools : CCDC Mercury for structural visualization .
  • Statistical software : JMP or Minitab for DoE and response optimization .

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